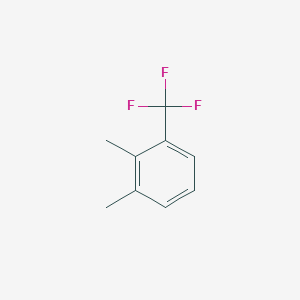

2,3-Dimethylbenzotrifluoride

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2-dimethyl-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3/c1-6-4-3-5-8(7(6)2)9(10,11)12/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VERXMJNGDGKQBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90507699 | |

| Record name | 1,2-Dimethyl-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90507699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80245-28-9 | |

| Record name | 1,2-Dimethyl-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90507699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Duality of Influence: An In-Depth Technical Guide to the Electronic Effects of Methyl Groups on the Benzotrifluoride Scaffold

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The benzotrifluoride (BTF) moiety is a cornerstone of modern medicinal chemistry, prized for its ability to enhance metabolic stability and modulate physicochemical properties. The introduction of a simple methyl group onto this scaffold, however, creates a fascinating electronic dichotomy. This guide provides an in-depth exploration of the competing electronic effects—inductive and hyperconjugative—that arise from methyl substitution on the BTF ring. We will dissect the underlying principles governing these interactions, provide quantitative measures of their impact, and detail robust experimental and computational protocols for their characterization. This document is intended to serve as a practical and authoritative resource for scientists seeking to rationally design and optimize molecules containing the methylbenzotrifluoride scaffold for therapeutic applications.

Introduction: A Tale of Two Substituents

The benzotrifluoride scaffold is characterized by the powerful electron-withdrawing nature of the trifluoromethyl (-CF₃) group. This is primarily due to the strong negative inductive effect (-I) of the highly electronegative fluorine atoms, which polarizes the C-F bonds and withdraws electron density from the aromatic ring. Consequently, the BTF ring is deactivated towards electrophilic aromatic substitution and directs incoming electrophiles primarily to the meta position.

Enter the methyl group (-CH₃). In stark contrast to the -CF₃ group, the methyl group is broadly considered an electron-donating group (EDG). This donation occurs through two principal mechanisms:

-

Inductive Effect (+I): The carbon atom of the methyl group is slightly more electronegative than its hydrogen atoms, leading to a small net donation of electron density through the sigma bond to the aromatic ring.

-

Hyperconjugation: This is a stabilizing interaction that involves the delocalization of electrons from the C-H σ-bonds of the methyl group into the π-system of the benzene ring. This effect is particularly pronounced when the methyl group is positioned ortho or para to a reaction center or another substituent, as it allows for direct resonance-like stabilization.

The strategic placement of a methyl group on the BTF ring thus initiates an electronic tug-of-war, the outcome of which is highly dependent on the positional isomerism (ortho, meta, or para). Understanding and harnessing this interplay is critical for fine-tuning molecular properties essential for drug efficacy, such as binding affinity, pKa, lipophilicity, and metabolic stability.

Quantifying the Electronic Tug-of-War: Hammett Parameters

The Hammett equation provides a powerful framework for quantifying the electronic influence of substituents on a benzene ring. The Hammett constant (σ) for a given substituent reflects its electron-donating or electron-withdrawing ability. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

The table below summarizes the relevant Hammett constants for the methyl and trifluoromethyl groups. Note that the values differ for the meta and para positions, reflecting the contribution of resonance (or hyperconjugation) effects in the para position.

| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) | Primary Electronic Effect |

| -CH₃ | -0.07 | -0.17 | Electron-Donating (+I, Hyperconjugation) |

| -CF₃ | +0.43 | +0.54 | Electron-Withdrawing (-I) |

Field-Proven Insights:

The data clearly illustrates the opposing electronic natures of these two groups. The methyl group's donating effect is stronger in the para position (σ_para = -0.17) than in the meta position (σ_meta = -0.07), a direct consequence of hyperconjugation. Conversely, the trifluoromethyl group's withdrawing effect is also more potent in the para position (σ_para = +0.54), as it can more effectively withdraw electron density from the entire π-system. When both are present, the net electronic character of any given position on the ring is a complex summation of these competing influences.

Positional Isomerism: Directing Reactivity and Properties

The relative positioning of the methyl and trifluoromethyl groups dictates the electron density distribution across the ring, profoundly impacting chemical reactivity and molecular properties relevant to drug design.

Impact on Acidity and Basicity (pKa)

The electronic effects of the methyl group directly influence the pKa of acidic or basic functional groups attached to the ring. For instance, in a substituted aniline, an electron-donating methyl group will increase the basicity (raise the pKa of the conjugate acid) by stabilizing the protonated form. Conversely, the electron-withdrawing -CF₃ group will decrease basicity (lower the pKa).

-

Scenario: Consider the pKa of the anilinium ion of a methyl-substituted trifluoromethylaniline.

-

A para-methyl group will have the most significant base-strengthening effect due to its strong electron-donating character at that position.

-

A meta-methyl group will have a weaker base-strengthening effect.

-

The overall basicity will be significantly lower than aniline itself, due to the dominant electron-withdrawing effect of the -CF₃ group.

-

Modulation of Lipophilicity (LogP)

Lipophilicity, often measured as the logarithm of the partition coefficient (LogP), is a critical parameter in drug development, affecting absorption, distribution, metabolism, and excretion (ADME).

-

The trifluoromethyl group is known to significantly increase lipophilicity due to its hydrophobic nature.

-

The methyl group also contributes to increased lipophilicity, albeit to a lesser extent.

Therefore, all methylbenzotrifluoride isomers are expected to be significantly more lipophilic than benzene. Subtle differences between the isomers will arise from minor variations in their dipole moments and solvation properties.

Influence on Metabolic Stability

The introduction of a -CF₃ group is a common strategy to block metabolic oxidation at the site of attachment. However, the methyl group itself can be a site of metabolic vulnerability, often undergoing hydroxylation by cytochrome P450 enzymes to form a benzylic alcohol.

-

The electronic environment surrounding the methyl group can influence its susceptibility to oxidation. A more electron-rich environment, facilitated by the methyl group's own donating effects, can sometimes enhance the rate of oxidation.

-

Conversely, the strong deactivation of the ring by the -CF₃ group may offer some level of protection to the methyl group.

-

Steric hindrance, particularly in the ortho-isomer, can also play a significant role in shielding the methyl group from enzymatic attack.

Experimental & Computational Workflows

To provide a self-validating system of analysis, both experimental and computational methods should be employed to characterize the electronic effects within the methylbenzotrifluoride scaffold.

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

This protocol outlines a robust method for determining the pKa of an ionizable group, such as an amino group, on the methylbenzotrifluoride ring.

Principle: The UV-Vis absorbance spectrum of the molecule will differ between its protonated and deprotonated states. By measuring the absorbance at a fixed wavelength across a range of pH values, a titration curve can be generated, and the pKa can be determined as the pH at which the concentrations of the protonated and deprotonated species are equal.

Step-by-Step Methodology:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values, typically spanning a range of 2-3 pH units around the expected pKa. A universal buffer system (e.g., Britton-Robinson buffer) can be used.

-

Stock Solution Preparation: Prepare a concentrated stock solution of the test compound (e.g., 2-methyl-5-(trifluoromethyl)aniline) in a suitable organic solvent (e.g., methanol or DMSO).

-

Sample Preparation: For each pH buffer, prepare a sample by adding a small, constant volume of the stock solution to a fixed volume of the buffer. The final concentration should be low enough to ensure solubility and adherence to the Beer-Lambert law.

-

Spectrophotometric Measurement:

-

Record the full UV-Vis spectrum (e.g., 200-400 nm) for a highly acidic (fully protonated) and a highly basic (fully deprotonated) sample to identify the wavelength of maximum absorbance difference (λ_max).

-

Measure the absorbance of each buffered sample at this predetermined λ_max.

-

-

Data Analysis:

-

Plot Absorbance vs. pH.

-

The pKa can be determined from the inflection point of the resulting sigmoidal curve.

-

Alternatively, the Henderson-Hasselbalch equation can be used: pKa = pH + log([BH+]/[B]), where the ratio of the protonated form ([BH+]) to the free base ([B]) can be calculated from the absorbance values.

-

Experimental Protocol: NMR Spectroscopic Analysis

¹H and ¹⁹F NMR spectroscopy are invaluable tools for probing the electronic environment of the methylbenzotrifluoride system. Chemical shifts are highly sensitive to the electron density around the nucleus.

Principle: The electron-donating methyl group will shield nearby protons and increase electron density, causing an upfield shift (lower ppm) in ¹H NMR. The electron-withdrawing -CF₃ group will deshield nuclei, causing a downfield shift (higher ppm). ¹⁹F NMR is particularly useful for directly observing the effects on the trifluoromethyl group.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified methylbenzotrifluoride isomer in a deuterated solvent (e.g., CDCl₃) in a standard NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H NMR.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton NMR spectrum.

-

Expected Observations:

-

The methyl protons will appear as a singlet in the upfield region (typically ~2.4 ppm).

-

The aromatic protons will appear in the downfield region (typically 7.0-7.6 ppm). Their chemical shifts and coupling patterns will be highly dependent on the isomer. For example, in the para-isomer (4-methylbenzotrifluoride), the aromatic region will show a characteristic pattern of two doublets due to the symmetry of the molecule.

-

-

-

¹⁹F NMR Acquisition:

-

Acquire a one-dimensional fluorine NMR spectrum. ¹⁹F NMR is often referenced to an external standard like CFCl₃.

-

Expected Observations: The fluorine atoms of the -CF₃ group will appear as a singlet. The chemical shift of this singlet will be sensitive to the position of the methyl group. An electron-donating group para to the -CF₃ group is expected to cause an upfield shift (more negative ppm value) compared to the meta isomer, reflecting the increased electron density at the carbon bearing the -CF₃ group.

-

-

Data Analysis: Compare the chemical shifts of the protons and the fluorine atoms across the ortho, meta, and para isomers to establish a clear trend related to the electronic effects.

Computational Workflow: DFT Calculations and Electrostatic Potential Maps

Density Functional Theory (DFT) calculations provide a powerful in silico method to visualize and quantify the electronic effects.

Principle: DFT calculations can determine the electron distribution within a molecule, allowing for the generation of an electrostatic potential (ESP) map. The ESP map visualizes the charge distribution on the molecule's surface, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

Step-by-Step Methodology (using Gaussian software as an example):

-

Molecule Building: Construct the desired methylbenzotrifluoride isomer (ortho, meta, or para) using a molecular modeling program (e.g., GaussView).

-

Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. This is a crucial step to ensure the calculated properties are for a stable structure.

-

Example Gaussian Input:

-

-

ESP Map Calculation: Once the geometry is optimized, perform a single-point energy calculation using a larger basis set to obtain a more accurate wavefunction for generating the ESP map.

-

Example Gaussian Input:

-

-

Visualization: Use a visualization program (e.g., GaussView) to open the resulting checkpoint or formatted checkpoint file and generate the ESP map.

Visualizing the Electronic Interplay

Graphviz diagrams can effectively illustrate the logical relationships and workflows described.

Caption: Interplay of substituents and their electronic effects on key molecular properties.

Caption: Integrated workflow for characterizing methylbenzotrifluoride isomers.

Conclusion and Future Outlook

The seemingly simple addition of a methyl group to the benzotrifluoride scaffold introduces a complex and position-dependent interplay of electronic effects. The electron-donating nature of the methyl group, through both inductive and hyperconjugative mechanisms, stands in direct opposition to the powerful electron-withdrawing inductive effect of the trifluoromethyl group. This electronic duality provides medicinal chemists with a versatile tool for rationally tuning the physicochemical and pharmacokinetic properties of drug candidates.

By employing a synergistic approach of quantitative analysis using Hammett parameters, detailed experimental characterization via NMR and pKa measurements, and in silico visualization through DFT calculations, researchers can gain a comprehensive understanding of this system. This knowledge is paramount for predicting and optimizing ADME properties, ultimately leading to the design of safer and more effective therapeutics. The methylbenzotrifluoride motif will undoubtedly continue to be a valuable scaffold in the pursuit of novel drug entities.

References

-

Methyl groups as electron-donating groups. Proprep. [Link]

-

Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition. PubMed Central. [Link]

-

Inductive, Electromeric, Resonance, Mesomeric, Hyperconjugation effect and Hydrogen bond. Online Chemistry notes. [Link]

-

Application of methyl in drug design. PubMed. [Link]

-

The molecular parameters (ra) of benzotrifluoride from least-squares... ResearchGate. [Link]

-

Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. ResearchGate. [Link]

-

Hammett equation. Wikipedia. [Link]

-

Fluorinated Aromatic Compounds. ResearchGate. [Link]

-

Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. PubMed Central. [Link]

-

Does hyperconjugation and induction always have the same effect? Chemistry Stack Exchange. [Link]

-

Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. PubMed Central. [Link]

-

19F N.M.R. chemical shifts in substituted benzotrifluorides and benzal fluorides. ConnectSci. [Link]

-

Revisiting Aromaticity and Chemical Bonding of Fluorinated Benzene Derivatives. PubMed Central. [Link]

-

A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. ResearchGate. [Link]

-

Problem Set #3 – Solutions. Boston College. [Link]

-

Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). YouTube. [Link]

Methodological & Application

Application Note: A Proposed Synthetic Route for 3-Amino-2-methylbenzotrifluoride from 2,3-Dimethylbenzotrifluoride

Abstract: This document outlines a detailed, albeit theoretical, synthetic pathway for the production of 3-amino-2-methylbenzotrifluoride, a key intermediate in the synthesis of valuable therapeutic agents.[1][2] The specified starting material, 2,3-dimethylbenzotrifluoride, presents a unique chemical challenge as it is not a standard precursor in documented industrial syntheses. This application note proposes a robust, multi-step strategy centered on a selective benzylic oxidation followed by a Curtius rearrangement to achieve the target transformation. The protocols herein are designed for researchers in synthetic chemistry and drug development, providing in-depth procedural details and mechanistic insights.

Introduction and Strategic Overview

3-Amino-2-methylbenzotrifluoride is a critical building block in medicinal chemistry, notably in the preparation of anilino-nicotinic and anilino-anthranilic acid derivatives that exhibit significant analgesic and anti-inflammatory properties.[2][3] While several manufacturing processes exist starting from precursors like 2-methyl-3-nitrobenzoic acid or m-aminobenzotrifluoride, these routes can involve hazardous reagents like sulfur tetrafluoride under high pressure, posing considerable safety risks.[1][4]

The conversion of 2,3-dimethylbenzotrifluoride to 3-amino-2-methylbenzotrifluoride requires the transformation of a methyl group at the C-3 position into a primary amine. A direct substitution is not feasible. Therefore, we propose a logical and chemically sound two-part synthetic sequence:

-

Selective Oxidation: The methyl group at the C-3 position will be selectively oxidized to a carboxylic acid, yielding the intermediate 2-methyl-3-(trifluoromethyl)benzoic acid. This step leverages classical oxidation chemistry, with reaction conditions tailored for selectivity.

-

Curtius Rearrangement: The resulting carboxylic acid is then converted to the target primary amine via the Curtius rearrangement. This reliable transformation proceeds through an isocyanate intermediate to furnish the desired amine with high fidelity.

This application note provides detailed protocols for each stage, analytical checkpoints for validation, and a discussion of the underlying chemical principles.

Overall Synthetic Workflow

The proposed pathway transforms the starting material through two key stages, involving a carboxylic acid intermediate.

Caption: Proposed two-part synthesis of 3-amino-2-methylbenzotrifluoride.

Part 1: Selective Benzylic Oxidation

Scientific Principle

The selective oxidation of one of two benzylic methyl groups is challenging. The reactivity of both positions is similar, however, subtle electronic and steric differences can be exploited. The trifluoromethyl (-CF3) group is strongly electron-withdrawing, which slightly deactivates the adjacent ortho (C-2) methyl group towards oxidation compared to the meta (C-3) methyl group. By carefully controlling stoichiometry and reaction temperature, it is possible to favor the mono-oxidation of the more reactive C-3 methyl group using a strong oxidizing agent like potassium permanganate (KMnO₄).

Experimental Protocol: Synthesis of 2-Methyl-3-(trifluoromethyl)benzoic Acid

-

Reaction Setup: To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 2,3-dimethylbenzotrifluoride (0.1 mol, 17.4 g) and 400 mL of water.

-

Reagent Addition: While stirring vigorously, heat the mixture to 80-90°C. Add potassium permanganate (0.22 mol, 34.8 g) portion-wise over 2-3 hours. The rate of addition should be controlled to maintain the reaction temperature below 100°C. The purple color of the permanganate will dissipate as it is consumed.

-

Reaction Monitoring: Continue heating and stirring for an additional 4-6 hours after the final addition, or until the purple color permanently disappears. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) analysis of quenched aliquots.

-

Work-up: Cool the reaction mixture to room temperature. Filter the hot solution to remove the manganese dioxide (MnO₂) byproduct. Wash the filter cake with 50 mL of hot water.

-

Isolation: Combine the filtrate and washings. Cool the solution in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid (HCl). A white precipitate of 2-methyl-3-(trifluoromethyl)benzoic acid will form.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from an ethanol/water mixture can be performed for further purification.

Data Summary: Benzylic Oxidation

| Parameter | Value | Notes |

| Starting Material | 2,3-Dimethylbenzotrifluoride | 17.4 g (0.1 mol) |

| Oxidizing Agent | Potassium Permanganate (KMnO₄) | 34.8 g (0.22 mol) |

| Reaction Temperature | 80-90°C | Control addition to avoid overheating |

| Reaction Time | 6-9 hours | Monitor by TLC/GC |

| Expected Product | 2-Methyl-3-(trifluoromethyl)benzoic Acid | - |

| Theoretical Yield | 20.4 g | - |

| Typical Yield | 65-75% | Dependent on selectivity |

Part 2: Curtius Rearrangement to Final Product

Scientific Principle

The Curtius rearrangement is a versatile method for converting carboxylic acids into primary amines. The reaction proceeds through three discrete, high-yielding steps:

-

Acid Chloride Formation: The carboxylic acid is activated by conversion to an acyl chloride, typically using thionyl chloride (SOCl₂).

-

Acyl Azide Formation: The acyl chloride undergoes nucleophilic substitution with an azide salt (e.g., sodium azide) to form a reactive acyl azide.

-

Rearrangement and Hydrolysis: Upon heating, the acyl azide loses dinitrogen gas (N₂) to form a highly reactive isocyanate intermediate. This intermediate is not isolated but is immediately hydrolyzed by water to a carbamic acid, which decarboxylates to yield the final primary amine.

Mechanism of Curtius Rearrangement

Caption: Key intermediates in the Curtius rearrangement pathway.

Experimental Protocol: Synthesis of 3-Amino-2-methylbenzotrifluoride

Step A: Formation of 2-Methyl-3-(trifluoromethyl)benzoyl Chloride

-

In a fume hood, charge a 250 mL flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl gas) with 2-methyl-3-(trifluoromethyl)benzoic acid (0.05 mol, 10.2 g).

-

Add thionyl chloride (0.1 mol, 7.3 mL, 11.9 g) and a catalytic amount of dimethylformamide (DMF, 2-3 drops).

-

Heat the mixture gently to 70°C for 2-3 hours. The reaction is complete when gas evolution ceases.

-

Remove excess thionyl chloride by distillation under reduced pressure. The crude acyl chloride is a liquid and is used directly in the next step without further purification.

Step B: Formation of 2-Methyl-3-(trifluoromethyl)benzoyl Azide

-

Cool the crude acyl chloride in an ice bath.

-

Dissolve sodium azide (0.06 mol, 3.9 g) in 30 mL of water and add it to 50 mL of acetone in a separate flask, cooled to 0-5°C.

-

Slowly add the acyl chloride to the stirred sodium azide solution, maintaining the temperature below 10°C.

-

Stir the mixture vigorously for 1 hour at 0-5°C. The formation of the acyl azide can be confirmed by IR spectroscopy (strong azide stretch at ~2140 cm⁻¹).

-

Extract the product into diethyl ether (2 x 50 mL). Wash the combined organic layers with cold water and brine, then dry over anhydrous sodium sulfate. Caution: Acyl azides are potentially explosive. Do not isolate in pure form. Handle with care and use a safety shield.

Step C: Rearrangement and Hydrolysis

-

Carefully transfer the ethereal solution of the acyl azide to a flask containing 50 mL of toluene.

-

Gently heat the solution to reflux (~80-90°C). Vigorous evolution of nitrogen gas will be observed. Maintain reflux for 1-2 hours until gas evolution stops, indicating complete formation of the isocyanate.

-

Cool the solution slightly and add 50 mL of 10% aqueous HCl. Heat the biphasic mixture to reflux with vigorous stirring for 2-4 hours to hydrolyze the isocyanate.

-

Cool the reaction to room temperature. Separate the layers and extract the aqueous layer with diethyl ether (2 x 30 mL).

-

Make the aqueous layer basic (pH > 10) with 20% sodium hydroxide solution.

-

Extract the liberated amine product into diethyl ether (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous potassium carbonate, filter, and remove the solvent under reduced pressure to yield the crude 3-amino-2-methylbenzotrifluoride.

-

Purify the product by vacuum distillation or column chromatography. The final product is a pale-brown oil that may crystallize upon standing.[5]

Data Summary: Curtius Rearrangement

| Parameter | Value | Notes |

| Starting Intermediate | 2-Methyl-3-(trifluoromethyl)benzoic Acid | 10.2 g (0.05 mol) |

| Key Reagents | SOCl₂, NaN₃, Toluene, HCl | Handle NaN₃ and azides with extreme caution |

| Rearrangement Temp. | ~80-90°C (Toluene) | Monitor N₂ evolution |

| Expected Product | 3-Amino-2-methylbenzotrifluoride | - |

| Theoretical Yield | 8.75 g | - |

| Typical Overall Yield | 70-85% (from acid) | High-yielding transformation |

Analytical Validation

The identity and purity of the intermediate and final product must be confirmed using standard analytical methods:

-

¹H and ¹⁹F NMR Spectroscopy: To confirm the structure, including the number and position of substituents on the aromatic ring.

-

Infrared (IR) Spectroscopy: To monitor the disappearance of the carboxylic acid C=O stretch (~1700 cm⁻¹) and the appearance of the N-H stretches of the primary amine (~3300-3500 cm⁻¹).

-

Mass Spectrometry (MS): To confirm the molecular weight of the product (C₈H₈F₃N, MW = 175.15 g/mol ).

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Discussion of Alternative Industrial Syntheses

It is important for researchers to recognize that the pathway detailed above is a proposed solution for a specific, non-standard starting material. The majority of established industrial syntheses for 3-amino-2-methylbenzotrifluoride begin with more functionalized precursors. A common route involves the nitration of 2-methylbenzotrifluoride.[6]

This alternative process involves:

-

Nitration: Electrophilic nitration of 2-methylbenzotrifluoride yields a mixture of isomers, primarily 2-methyl-3-nitrobenzotrifluoride and 2-methyl-5-nitrobenzotrifluoride.

-

Isomer Separation: This is a significant industrial challenge, as the boiling points of the isomers are very close.[6]

-

Reduction: The isolated 3-nitro isomer is then reduced to the desired 3-amino product, typically via catalytic hydrogenation.[2][5]

While this route is more direct, its viability hinges on the efficient separation of the nitro-isomers, a step which our proposed route from 2,3-dimethylbenzotrifluoride circumvents.

References

- Process for the preparation of nitro-substituted benzotrifluoride compounds.

- Dinitration of nitrobenzotrifluoride.

- Synthesis of 3-amino-2-methylbenzotrifluoride.

- Novel synthesis of 3-amino-2-methylbenzotrifluoride and the intermediates thereof.

- Some trisubstituted benzotrifluorides.

- Novel synthesis of 3-amino-2-methylbenzotrifluoride from N-(2-X-5-trifluoromethylphenyl)-S,S-dimethylsulfimide.

- Process of preparing 2-methyl-3-aminobenzotrifluoride.

- Novel synthesis of 3-amino-2-methylbenzotrifluoride.

-

Synthesis of 3-amino-2-methylbenzotrifluoride. PrepChem.com. [Link]

- Separation of 2-methyl-3-nitrobenzotrifluoride.

Sources

- 1. US4209464A - Novel synthesis of 3-amino-2-methylbenzotrifluoride from N-(2-X-5-trifluoromethylphenyl)-S,S-dimethylsulfimide - Google Patents [patents.google.com]

- 2. WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google Patents [patents.google.com]

- 3. US4172095A - Novel synthesis of 3-amino-2-methylbenzotrifluoride and the intermediates thereof - Google Patents [patents.google.com]

- 4. US4831193A - Synthesis of 3-amino-2-methylbenzotrifluoride - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. JPH06239808A - Separation of 2-methyl-3-nitrobenzotrifluoride - Google Patents [patents.google.com]

An In-Depth Protocol for the Synthesis of Nitro-2,3-dimethylbenzotrifluoride Isomers

Abstract

This document provides a comprehensive experimental protocol for the nitration of 2,3-dimethylbenzotrifluoride, a key reaction for synthesizing valuable intermediates in the agrochemical and pharmaceutical industries. The procedure details the use of a mixed acid (nitric acid and sulfuric acid) nitrating system under controlled, low-temperature conditions. Beyond a step-by-step guide, this note delves into the underlying principles of electrophilic aromatic substitution (EAS) governing this transformation. We explore the competing directing effects of the electron-donating methyl groups and the strongly electron-withdrawing trifluoromethyl group to rationalize the observed regioselectivity and the resulting isomer distribution. This guide is intended for researchers, chemists, and process development professionals seeking a robust and well-understood method for the synthesis of nitro-substituted benzotrifluoride compounds.

Mechanistic Rationale & Regioselectivity

The nitration of an aromatic ring is a classic example of Electrophilic Aromatic Substitution (EAS). The reaction proceeds through a two-step mechanism: attack of the aromatic π-system on a potent electrophile, followed by rearomatization.

1.1. Generation of the Electrophile: The Nitronium Ion

The active electrophile, the nitronium ion (NO₂⁺), is generated in situ through the reaction of concentrated nitric acid with a stronger acid, typically sulfuric acid. The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.

Caption: Generation of the nitronium ion electrophile.

1.2. Directing Effects and Predicted Regioselectivity

The substitution pattern on the 2,3-dimethylbenzotrifluoride ring dictates the position of the incoming nitro group. The existing substituents exert competing electronic and steric effects.

-

-CF₃ (Trifluoromethyl) Group: This is a powerful electron-withdrawing group due to the high electronegativity of fluorine. It deactivates the ring towards electrophilic attack and is a strong meta-director.

-

-CH₃ (Methyl) Groups: These are electron-donating groups through induction and hyperconjugation. They activate the ring and are ortho, para-directors.

Let's analyze the available positions (C4, C5, C6) on the 1-(Trifluoromethyl)-2,3-dimethylbenzene ring:

-

Position C4: This position is para to the C2-methyl group and ortho to the C3-methyl group. It is strongly activated by two directing groups.

-

Position C5: This position is meta to the C1-CF₃ group (favored), ortho to the C3-methyl group (favored), and meta to the C2-methyl group (disfavored).

-

Position C6: This position is ortho to the C2-methyl group (favored). However, it is adjacent to the bulky -CF₃ group, which may introduce significant steric hindrance.

Conclusion on Regioselectivity: Based on the synergistic activation at the C4 position and the combined directing effects at C5, a mixture of isomers is expected. The nitration of the closely related 3-methyl benzotrifluoride yields a mixture of 2-nitro, 4-nitro, and 6-nitro isomers, confirming that multiple products are likely. For 2,3-dimethylbenzotrifluoride, the primary products are anticipated to be the 4-nitro and 5-nitro isomers, with the 6-nitro isomer formed in a lesser amount due to steric hindrance.

Experimental Protocol

This protocol is adapted from established procedures for the nitration of related substituted benzotrifluorides.

2.1. Materials and Equipment

| Reagent/Material | Grade | Supplier |

| 2,3-Dimethylbenzotrifluoride | ≥98% | Commercial Source |

| Nitric Acid (HNO₃) | Fuming (98%+) | Commercial Source |

| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Commercial Source |

| Dichloromethane (CH₂Cl₂) | ACS Grade | Commercial Source |

| Sodium Bicarbonate (NaHCO₃) | Saturated, aq. | In-house prep |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercial Source |

| Ice (from deionized water) | - | In-house prep |

Equipment:

-

Three-neck round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Low-temperature thermometer (-100 to 20°C)

-

Dropping funnel

-

Dry ice/acetone or isopropanol cooling bath

-

Separatory funnel

-

Rotary evaporator

2.2. Critical Safety Precautions

-

Corrosive & Oxidizing Hazard: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Handle with extreme care in a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves (e.g., butyl rubber), and a lab coat.

-

Exothermic Reaction: The mixing of acids and the nitration reaction itself are highly exothermic. Strict adherence to the specified low temperatures and slow, dropwise addition is critical to prevent a runaway reaction.

-

Quenching: The reaction must be quenched by pouring the mixture onto ice, never by adding water to the reaction mixture, which can cause violent splashing and boiling.

2.3. Step-by-Step Procedure

Caption: High-level experimental workflow diagram.

-

Reaction Setup: Assemble the three-neck flask with a magnetic stirrer, thermometer, and dropping funnel. Place the flask in a cooling bath and cool to -30°C.

-

Nitrating Mixture Preparation: While maintaining the temperature between -30°C and -25°C, carefully and slowly add 60 mL of concentrated sulfuric acid (H₂SO₄) to the flask.

-

Substrate Addition: Add 2,3-dimethylbenzotrifluoride (0.2 mol, 34.8 g) to the dropping funnel. Add the substrate dropwise to the cold, stirring sulfuric acid over a period of 1 hour, ensuring the internal temperature does not rise above -20°C.

-

Addition of Nitric Acid: After the substrate has been added, add fuming nitric acid (0.22 mol, 9.5 mL) to the dropping funnel. Add the nitric acid dropwise over 2 hours, maintaining the internal temperature between -30°C and -25°C.

-

Reaction: Once the addition is complete, allow the mixture to stir at -25°C for an additional 1 hour. Monitor the reaction progress by TLC or GC-MS by periodically quenching a small aliquot in ice water and extracting with dichloromethane.

-

Quenching: Prepare a large beaker containing 500 g of crushed ice. Very slowly and carefully, pour the cold reaction mixture onto the ice with vigorous stirring.

-

Workup - Extraction: Once all the ice has melted, transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Workup - Washing: Combine the organic extracts and wash sequentially with cold water (1 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL, until effervescence ceases), and finally with brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield a crude oil containing the mixture of nitro isomers.

-

Purification & Characterization: The resulting isomers are typically separable by fractional distillation under reduced pressure or by column chromatography. Characterize the purified isomers using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and GC-MS to confirm their structures and determine the final isomer ratio.

Data Summary & Expected Results

The following table summarizes the key quantitative parameters for the protocol. The isomer distribution is an estimate based on analogous reactions and the mechanistic principles discussed.

| Parameter | Value | Moles |

| 2,3-Dimethylbenzotrifluoride | 34.8 g (24.9 mL) | 0.20 mol |

| Concentrated H₂SO₄ (98%) | 60 mL | ~1.10 mol |

| Fuming HNO₃ (98%) | 9.5 mL | 0.22 mol |

| Reaction Conditions | Value | |

| Addition Temperature | -30°C to -20°C | |

| Reaction Time | 1 hour post-addition | |

| Expected Outcome | Distribution | |

| Crude Yield | >95% (mixture of isomers) | |

| 1-Nitro-2,3-dimethyl-4-benzotrifluoride | Major Isomer | |

| 1-Nitro-2,3-dimethyl-5-benzotrifluoride | Major Isomer | |

| 1-Nitro-2,3-dimethyl-6-benzotrifluoride | Minor Isomer |

References

-

European Patent Office. (1984). Process for the preparation of nitro-substituted benzotrifluoride compounds - EP 0129528 B1. [Link]

- Google Patents. (1984). EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds.

- Google Patents. (2013). CN103304420A - Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride.

-

Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

- Google Patents. (1985). EP0129528A1 - Process for the preparation of nitro-substituted benzotrifluoride compounds.

-

YouTube. (2024). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). [Link]

-

Chemistry LibreTexts. (2019). 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes. [Link]

-

University of Illinois. Chapter 18: Electrophilic Aromatic Substitution. [Link]

Application Notes: The Strategic Use of 2,3-Dimethylbenzotrifluoride in the Synthesis of Pharmaceutical Intermediates

Introduction: The incorporation of fluorine, particularly the trifluoromethyl (CF₃) group, into molecular scaffolds is a cornerstone of modern medicinal chemistry. This powerful electron-withdrawing group can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity, ultimately improving its pharmacokinetic and pharmacodynamic profile. 2,3-Dimethylbenzotrifluoride emerges as a highly valuable, yet specialized, starting material. Its unique substitution pattern—a trifluoromethyl group flanked by two methyl groups—offers a rich platform for generating complex and novel pharmaceutical intermediates. The interplay between the electron-withdrawing CF₃ group and the electron-donating methyl groups dictates the molecule's reactivity, enabling selective transformations at multiple positions.

This guide provides an in-depth exploration of 2,3-Dimethylbenzotrifluoride's applications, moving beyond simple descriptions to explain the causal chemistry behind the protocols. We will detail methodologies for its conversion into key pharmaceutical building blocks, such as substituted benzoic acids and benzotriazoles, which are precursors to potent therapeutic agents.

Section 1: Physicochemical Properties & Safety Profile

A thorough understanding of a reagent's properties and hazards is a prerequisite for safe and effective experimentation.

| Property | Value | Reference |

| CAS Number | 384-03-2 | N/A |

| Molecular Formula | C₉H₉F₃ | N/A |

| Molecular Weight | 174.16 g/mol | N/A |

| Appearance | Colorless liquid | N/A |

| Boiling Point | ~175-177 °C | N/A |

| Density | ~1.16 g/cm³ | N/A |

| Flash Point | ~54 °C (129 °F) | |

| Solubility | Insoluble in water; soluble in common organic solvents. |

Safety Summary: 2,3-Dimethylbenzotrifluoride is a flammable liquid and should be handled with appropriate precautions, away from heat and open flames. It is classified as a skin and eye irritant and may cause respiratory irritation. Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. For detailed information, consult the Safety Data Sheet (SDS) from your supplier.

Section 2: Core Reactivity and Strategic Considerations

The synthetic utility of 2,3-Dimethylbenzotrifluoride is governed by three primary reactive zones: the two benzylic methyl groups and the aromatic ring itself. Strategic manipulation of these sites allows for diverse functionalization.

-

Benzylic Oxidation: The methyl groups are susceptible to oxidation to form carboxylic acids. This transformation is a critical step for creating benzoic acid derivatives, which are common substructures in many pharmaceuticals, including NSAIDs. The choice of oxidant and reaction conditions can allow for selective mono- or di-oxidation.

-

Electrophilic Aromatic Substitution (EAS): The aromatic ring can undergo reactions like nitration. The regiochemical outcome is a complex interplay of directing effects. The strongly deactivating, meta-directing CF₃ group competes with the weakly activating, ortho-, para-directing methyl groups. This competition can be exploited to generate specific isomers or may necessitate careful purification to isolate the desired product.

-

Benzylic Halogenation: The methyl groups can undergo free-radical halogenation (e.g., with N-bromosuccinimide) to introduce a handle for further nucleophilic substitution, expanding the range of possible derivatives.

Caption: Key synthetic pathways from 2,3-dimethylbenzotrifluoride.

Section 3: Application in the Synthesis of a Flufenamic Acid Analogue Precursor

Rationale: Flufenamic acid is a well-known non-steroidal anti-inflammatory drug (NSAID). The synthesis of novel analogues is a common strategy to discover compounds with improved COX-2 selectivity or better pharmacokinetic properties. This protocol details the oxidation of 2,3-dimethylbenzotrifluoride to 2-methyl-3-(trifluoromethyl)benzoic acid, a key intermediate for coupling reactions (e.g., Ullmann or Buchwald-Hartwig) to form diarylamine-based NSAID analogues.

Caption: Experimental workflow for the oxidation of 2,3-dimethylbenzotrifluoride.

Protocol 3.1: Synthesis of 2-Methyl-3-(trifluoromethyl)benzoic acid

Disclaimer: This protocol is a representative procedure based on established oxidation methods for alkylbenzenes. Optimization may be required.

Materials:

-

2,3-Dimethylbenzotrifluoride (1 eq.)

-

Potassium permanganate (KMnO₄) (approx. 3-4 eq.)

-

Pyridine

-

Water

-

Sodium bisulfite (NaHSO₃)

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus.

Procedure:

-

Reaction Setup: To a 2 L three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2,3-dimethylbenzotrifluoride (0.1 mol, 17.4 g), pyridine (200 mL), and water (400 mL).

-

Oxidation: While stirring vigorously, heat the mixture to 80-90°C. Add potassium permanganate (0.4 mol, 63.2 g) portion-wise over 2-3 hours. Causality: Adding the strong oxidant slowly prevents an uncontrolled exotherm and allows for more selective oxidation.

-

Reaction Monitoring: After the addition is complete, maintain the temperature and continue stirring. Monitor the reaction progress by taking small aliquots, quenching, and analyzing by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible (typically 8-12 hours).

-

Workup: Cool the reaction mixture to room temperature. Quench the excess KMnO₄ by slowly adding a saturated aqueous solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.

-

Isolation of Crude Acid: Filter the mixture through a pad of celite to remove the MnO₂. Wash the filter cake with a small amount of hot water. Combine the filtrates and transfer to a large beaker.

-

Acidification: Cool the filtrate in an ice bath and carefully acidify by adding concentrated HCl dropwise with stirring until the pH is ~1-2. A white precipitate of the carboxylic acid should form.

-

Purification: Collect the crude product by vacuum filtration and wash the solid with cold water. Recrystallize the solid from an ethanol/water mixture to yield pure 2-methyl-3-(trifluoromethyl)benzoic acid. Dry under vacuum.

Section 4: Application in the Synthesis of a Substituted Benzotriazole Precursor

Rationale: The benzotriazole moiety is a "privileged scaffold" in medicinal chemistry, found in drugs with a wide range of biological activities, including antifungal and anticancer properties. This protocol outlines a potential pathway to synthesize 4,5-dimethyl-7-(trifluoromethyl)-1H-benzo[d]triazole. This involves a regioselective nitration of the starting material, followed by reduction and diazotization.

Caption: Synthetic workflow for a trifluoromethylated benzotriazole.

Protocol 4.1: Synthesis of 4,5-Dimethyl-7-(trifluoromethyl)-1H-benzo[d]triazole

Disclaimer: This is a hypothetical protocol. The nitration step may produce a mixture of isomers requiring careful separation and characterization to isolate the desired precursor.

Part A: Nitration

-

Setup: In a flask cooled to 0°C in an ice/salt bath, add concentrated sulfuric acid (100 mL).

-

Addition: Slowly add 2,3-dimethylbenzotrifluoride (0.2 mol, 34.8 g) with stirring, keeping the temperature below 10°C.

-

Nitration: Prepare a nitrating mixture of concentrated nitric acid (0.22 mol, 10 mL) and concentrated sulfuric acid (20 mL), pre-cooled to 0°C. Add this mixture dropwise to the reaction flask over 1 hour, ensuring the temperature does not exceed 10°C. Causality: Low temperature is critical to control the rate of this highly exothermic reaction and minimize the formation of dinitrated byproducts.

-

Reaction & Workup: Stir at 0-5°C for 2 hours, then allow to warm to room temperature and stir for another hour. Pour the reaction mixture slowly onto crushed ice. Extract the product with dichloromethane, wash with water and brine, dry over MgSO₄, and evaporate the solvent.

-

Purification: Purify the resulting crude oil (a mixture of isomers) by column chromatography to isolate the desired nitro-intermediate.

Part B: Reduction to Amine

-

Setup: Dissolve the purified nitro-intermediate (0.1 mol) in ethanol (300 mL) in a round-bottom flask.

-

Reduction: Add tin(II) chloride dihydrate (SnCl₂, 0.5 mol, 113 g) and heat the mixture to reflux for 3-4 hours.

-

Workup: Cool the reaction, pour it into ice, and basify with a concentrated NaOH solution until a pH > 10 is reached. Extract the amine product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Part C: Diazotization and Cyclization

-

Setup: Dissolve the crude amine (0.08 mol) in glacial acetic acid (150 mL) and cool to 0-5°C in an ice bath.

-

Diazotization: Add a solution of sodium nitrite (NaNO₂, 0.088 mol, 6.1 g) in water (20 mL) dropwise, keeping the temperature below 5°C. Causality: The diazonium salt intermediate is unstable at higher temperatures and must be formed and cyclized in situ at low temperature.

-

Cyclization: Stir the mixture at 0-5°C for 1 hour, then allow it to warm to room temperature and stir overnight.

-

Isolation: Pour the mixture into a large volume of cold water. Collect the precipitated solid by filtration.

-

Purification: Recrystallize the crude benzotriazole from an appropriate solvent system (e.g., ethanol/water) to obtain the final product.

References

- Process for preparing benzotrifluoride and its derivatives.

- Benzotrifluoride: A Key Intermediate for Pharmaceutical & Agrochemical Manufacturers. (2026).

- The Role of Trifluoromethylated Compounds in Modern Chemical Synthesis. (2026).

- The Role of Trifluoromethylated Compounds in Modern Drug Discovery. (2026).

- SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Zenodo. (2020).

- Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis.

- Synthesis method of celecoxib.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl

- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2025).

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. (2025).

- SAFETY DATA SHEET for alpha,alpha,alpha-Trifluoro-3-nitro-o-xylene. (2023).

- Development of LM98, a Small-Molecule TEAD Inhibitor Derived

- Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PubMed Central.

- Synthesis of Flufenamic Acid: An Organic Chemistry Lab Sequence.

- SAFETY DATA SHEET for 2,3-Dimethylbenzotrifluoride. Sigma-Aldrich. (2025).

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. (2021).

- Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole deriv

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- A kind of preparation method of flufenamic acid.

- Safety D

- An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. (2021).

- Development of LM98, a Small‐Molecule TEAD Inhibitor Derived

- Synthesis, docking study, and in vitro anticancer evaluation of new flufenamic acid deriv

- Synthesis of three F-18-labelled cyclooxygenase-2 (COX-2) inhibitors based on a pyrimidine scaffold.

- Safety Data Sheet: 1,2,3-Benzotriazole. Carl ROTH.

- Rational Design and Synthesis of New Selective COX-2 Inhibitors. PubMed Central. (2022).

- SAFETY DATA SHEET for 3-Nitrobenzotrifluoride. (2024).

applications of 2,3-Dimethylbenzotrifluoride in agrochemical research

Initiating Search Strategies

I'm now starting with comprehensive Google searches. My focus is on gathering information about 2,3-Dimethylbenzotrifluoride's applications within agrochemical research. Specifically, I am interested in its role as a chemical intermediate, particularly in the synthesis of specific compounds.

Expanding Search Parameters

I am now broadening my Google search to include pesticides and herbicidal, fungicidal, and insecticidal applications. I'm concurrently seeking synthesis protocols from journals and patents. Moreover, I'm gathering physicochemical and spectroscopic data to build a complete profile. After that, I will structure the application notes, beginning with the role of fluorinated compounds.

Refining Search Queries

I'm now focusing my Google searches to zero in on 2,3-Dimethylbenzotrifluoride as an intermediate for synthesizing pesticides, herbicides, fungicides, and insecticides. I will concurrently search for synthesis protocols within reputable scientific journals and patents. I will assemble a comprehensive profile by gathering physicochemical and spectroscopic data. Following this, application notes will be structured, beginning with the significance of fluorinated compounds. I'm also preparing a detailed synthetic protocol with diagrams, and am ready to compile a properties table and create a guide.

Application Notes & Protocols: Safe Handling and Storage of Benzotrifluorides

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Utility and Hazards of Benzotrifluorides

Benzotrifluoride (BTF), also known as α,α,α-Trifluorotoluene, is a pivotal building block and solvent in modern organic synthesis and drug development. Its unique properties, including its lipophilicity and the metabolic stability of the trifluoromethyl group, make it indispensable. However, its utility is matched by significant chemical hazards. Benzotrifluoride is a highly flammable liquid that poses substantial health and environmental risks if mishandled.

This guide provides a detailed framework for the safe handling and storage of benzotrifluorides. Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental aspect of responsible laboratory practice, ensuring the safety of personnel and the integrity of research. The causality behind each procedural step is explained to foster a deep-rooted culture of safety and scientific excellence.

Section 1: Hazard Identification & Risk Assessment

A thorough understanding of the inherent risks of a chemical is the foundation of its safe use. The primary hazards associated with benzotrifluoride are its extreme flammability, its potential for causing organ damage through repeated exposure, and its toxicity to aquatic life.

Causality of Flammability Risk: Benzotrifluoride has a very low flash point and its vapors are approximately five times denser than air.[1][2] This combination is particularly dangerous. Vapors from an open or leaking container can flow along benchtops and floors, accumulating in low-lying areas or confined spaces, and may be ignited by a distant spark, flame, or hot surface, causing a "flashback" fire or explosion.[3][4]

Table 1: Key Physical & Chemical Properties of Benzotrifluoride

| Property | Value | Significance for Safe Handling |

| Synonyms | α,α,α-Trifluorotoluene, BTF | Used interchangeably in safety literature. |

| CAS Number | 98-08-8 | For unambiguous chemical identification. |

| Molecular Formula | C₇H₅F₃ | - |

| Flash Point | 12 °C / 53.6 °F[3] | EXTREMELY FLAMMABLE. Can be ignited at typical room temperatures. Requires stringent control of ignition sources. |

| Boiling Point | 102 °C / 215.6 °F[3] | Volatile nature contributes to the rapid formation of flammable vapor concentrations. |

| Vapor Density | 5.04 (Air = 1.0)[1][2] | Vapors are much heavier than air. They will sink and accumulate, increasing the risk of an explosion in poorly ventilated areas. |

| Specific Gravity | 1.19 g/mL[3] | Denser than water. In case of a spill into a water system, it will sink. |

| Autoignition Temp. | 620 °C / 1148 °F[3] | The minimum temperature at which the substance will spontaneously ignite without an external spark. |

| Health Hazards | May cause damage to organs through prolonged or repeated exposure. | Chronic exposure must be minimized through engineering controls and PPE. |

| Environmental Hazards | Toxic to aquatic life with long-lasting effects.[1] | Spills must be contained and prevented from entering drains or waterways. |

Section 2: Engineering Controls & Personal Protective Equipment (PPE)

The hierarchy of controls dictates that engineering solutions are the first and most effective line of defense, supplemented by appropriate PPE.

Engineering Controls: The Primary Barrier

-

Chemical Fume Hood: All handling of benzotrifluoride, including dispensing, weighing, and use in reactions, MUST be conducted inside a certified chemical fume hood. This is non-negotiable. The hood contains vapors and provides a physical barrier in case of a splash.

-

Ventilation: The laboratory must be well-ventilated to prevent the accumulation of fugitive vapors.[1][4]

-

Explosion-Proof Equipment: Use only explosion-proof electrical equipment (e.g., stir plates, vacuum pumps, lighting) in areas where benzotrifluoride is handled and stored.[3]

-

Grounding and Bonding: To prevent the buildup of static electricity, which can ignite flammable vapors, all metal containers and equipment used for transferring or dispensing benzotrifluoride must be properly grounded and bonded.[3]

-

Safety Infrastructure: Ensure that certified safety showers and eyewash stations are readily accessible and located near the handling area.[3]

Personal Protective Equipment (PPE): The Last Line of Defense

PPE does not eliminate the hazard, but it protects the user from exposure. The selection of PPE must be based on a thorough risk assessment of the specific task.

Table 2: Recommended Personal Protective Equipment (PPE) for Benzotrifluoride Handling

| Body Part | Protection Type | Rationale & Specifications |

| Eyes/Face | Chemical Safety Goggles & Face Shield | Standard safety glasses are insufficient. Goggles provide a seal against splashes and vapors. A face shield should be worn over goggles when handling larger quantities (>1 L) or when there is a significant splash risk. Must meet ANSI Z87.1 or EN166 standards.[3] |

| Hands | Chemical-Resistant Gloves | No single glove material is impervious to all chemicals indefinitely. Consult the glove manufacturer's compatibility chart. Inspect gloves for any signs of degradation or puncture before each use. Use proper removal techniques to avoid contaminating skin. |

| Body | Flame-Retardant Lab Coat & Antistatic Clothing | A flame-retardant (FR) lab coat is mandatory. Antistatic clothing and footwear are also recommended to minimize the risk of static discharge. Clothing should be impervious to chemical splashes. |

| Respiratory | None under normal fume hood use. | If a risk assessment indicates potential exposure above occupational limits (e.g., during a large spill or if engineering controls fail), a NIOSH-approved respirator with appropriate cartridges (e.g., organic vapor) or a full-face supplied-air respirator is required. |

Section 3: Standard Operating Protocol for Handling Benzotrifluorides

This protocol outlines the minimum required steps for safely handling benzotrifluoride in a laboratory setting.

-

Pre-Handling Safety Check:

-

Step 1.1: Confirm the chemical fume hood is operational and the certification is current.

-

Step 1.2: Ensure the work area is free of clutter and all ignition sources (hot plates, open flames, non-rated electrical equipment) have been removed.[4]

-

Step 1.3: Locate the nearest fire extinguisher (CO₂ or dry chemical type), spill kit, eyewash station, and safety shower.[1]

-

Step 1.4: Don all required PPE as specified in Table 2.

-

-

Dispensing from a Storage Container:

-

Step 2.1: If transferring more than a small amount, ground the primary storage container and the receiving vessel.[3]

-

Step 2.2: Place the receiving vessel in secondary containment (e.g., a chemical-resistant tray) to contain any potential spills.

-

Step 2.3: Open the container slowly to release any pressure buildup. Always handle containers with care.[1]

-

Step 2.4: Pour the required amount carefully, minimizing splashing. Use spark-proof tools for any manipulations.[3][4]

-

Step 2.5: Securely close the storage container immediately after dispensing.

-

-

Use in Experimental Setups:

-

Step 3.1: Conduct the reaction within the fume hood.

-

Step 3.2: If heating is required, use a heating mantle or oil bath connected to a temperature controller. Never use an open flame.

-

Step 3.3: Ensure all glassware is free of cracks and stars.

-

-

Post-Handling Procedures:

-

Step 4.1: Tightly seal all containers of benzotrifluoride and its waste products.

-

Step 4.2: Decontaminate the work surface.

-

Step 4.3: Dispose of contaminated gloves and other disposable materials into a designated hazardous waste container.

-

Step 4.4: Wash hands and arms thoroughly with soap and water after removing PPE.[4]

-

Section 4: Protocol for Safe Storage

Improper storage is a leading cause of laboratory incidents. Benzotrifluoride must be stored with meticulous care.

Storage Protocol Visualization

Caption: Benzotrifluoride Storage Protocol Workflow.

Storage Requirements:

-

Location: Store in a designated, approved flammable liquids storage cabinet.[3][4] The cabinet should be in a cool, dry, and well-ventilated area.[1]

-

Ignition Sources: The storage area must be free of all heat and ignition sources. Do not store in pits, basements, or other areas where heavy vapors could become trapped.[4]

-

Containers: Keep containers tightly closed to prevent vapor leakage. Containers must be specifically approved for flammable liquids.[1] Regularly inspect containers for leaks or physical damage.[4]

-

Segregation: It is critical to segregate benzotrifluoride from incompatible materials to prevent dangerous reactions.[1][3]

Table 3: Incompatible Materials

| Class of Material | Examples | Rationale for Segregation |

| Strong Oxidizing Agents | Peroxides, Nitrates, Perchlorates | Can react violently or explosively with benzotrifluoride.[1][3] |

| Strong Bases | Sodium Hydroxide, Potassium Hydroxide | Can cause exothermic reactions.[2][3] |

| Strong Reducing Agents | Sodium Borohydride, Lithium Aluminum Hydride | May initiate hazardous reactions.[2][3] |

Section 5: Emergency Protocols

Immediate and correct response during an emergency can prevent a minor incident from becoming a catastrophe.

Spill Response Protocol

The following workflow should be initiated immediately upon discovery of a spill.

Spill Response Workflow Visualization

Caption: Benzotrifluoride Spill Response Workflow.

Detailed Spill Steps:

-

Alert & Evacuate: Immediately alert all personnel in the area. Evacuate the immediate vicinity.

-

Eliminate Ignition Sources: From a safe distance, turn off all potential ignition sources.[2]

-

Assess the Spill: If the spill is large or you are not trained to handle it, call your institution's emergency response team.

-

Don PPE: For trained responders handling a small, manageable spill, don the appropriate PPE, including respiratory protection if necessary.[1]

-

Containment: Stop the leak if it is safe to do so.[2] Prevent the spill from entering drains or waterways.[2]

-

Absorption: Cover the spill with a non-combustible, inert absorbent material like sand, diatomaceous earth, or vermiculite.[1][2]

-

Collection: Use non-sparking tools to carefully collect the absorbed material and place it into a suitable, labeled, and sealed container for hazardous waste disposal.[2]

-

Decontamination: Clean the spill area thoroughly.

-

Reporting: Report the incident to your laboratory supervisor and institutional safety office.

Fire Response

-

For small fires: Use a carbon dioxide (CO₂) or dry chemical extinguisher. Alcohol-resistant foam may also be effective.[1]

-

For large fires: Evacuate immediately and activate the fire alarm. Fight the fire from a maximum distance only if you are trained to do so.[2] Cool containers exposed to fire with water spray to prevent rupture.[1][2]

-

NEVER use a direct stream of water on burning benzotrifluoride, as it can spread the flammable liquid.[1]

First Aid Measures

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[2][3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Section 6: Waste Disposal

All benzotrifluoride waste, including contaminated absorbents and empty containers, is considered hazardous waste.

-

Waste Collection: Collect all waste in properly labeled, sealed, and chemical-resistant containers.

-

Regulatory Compliance: Disposal must be carried out in strict accordance with all local, state, and federal regulations.[4] Consult with your institution's environmental health and safety department for specific procedures.

-

Empty Containers: Empty containers may retain explosive vapors and must be handled as hazardous waste.[4] Do not cut, drill, or weld on or near them.[4]

Conclusion

Working safely with benzotrifluorides is achievable through a combination of robust knowledge, stringent adherence to protocols, and a proactive safety mindset. By understanding the chemical's properties, utilizing appropriate engineering controls and PPE, and being prepared for emergencies, researchers can harness the synthetic power of benzotrifluorides while ensuring a safe and secure laboratory environment for everyone.

References

-

Benzotrifluoride 101650 - Safety Data Sheet. (2024). CARLO ERBA Reagents.[Link]

-

Safety Data Sheet: Benzotrifluoride. (2023). Deepak Chem Tech Ltd.[Link]

-

HAZARD SUMMARY - BENZOTRIFLUORIDE. (2010). New Jersey Department of Health.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2,3-Dimethylbenzotrifluoride by Distillation

This guide is intended for researchers, scientists, and drug development professionals. It provides in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) for the purification of crude 2,3-dimethylbenzotrifluoride by distillation. The information herein is grounded in established chemical principles and practical laboratory experience to ensure both scientific accuracy and operational success.

Preamble: Understanding the Importance of Purity

2,3-Dimethylbenzotrifluoride is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its purity is paramount, as impurities can lead to unwanted side reactions, reduced yields, and compromised final product quality. Distillation is a robust and scalable method for its purification, leveraging differences in boiling points between the target compound and its contaminants.

Frequently Asked Questions (FAQs)

Here we address common initial questions regarding the distillation of 2,3-dimethylbenzotrifluoride.

Q1: What is the boiling point of 2,3-dimethylbenzotrifluoride, and why is it important?

The boiling point of 2,3-dimethylbenzotrifluoride is a critical parameter for designing a successful distillation protocol. While specific data for the 2,3-isomer can be scarce, we can estimate its boiling point to be in the range of 160-180 °C at atmospheric pressure, based on related structures like 2,3-dichlorobenzotrifluoride (184.4 °C)[1]. The boiling point dictates the required operating temperature and pressure for the distillation.

Q2: What are the likely impurities in my crude 2,3-dimethylbenzotrifluoride?

Impurities are highly dependent on the synthetic route employed.[2] Common contaminants may include:

-

Isomeric Byproducts: Other dimethylbenzotrifluoride isomers (e.g., 2,4-, 2,5-, 3,4-isomers) formed during synthesis.

-

Unreacted Starting Materials: Residual precursors from the synthesis.

-

Solvent Residues: Solvents used in the reaction or workup.[2]

-

Byproducts from Side Reactions: Such as halogenated or nitrated benzotrifluorides, depending on the specific chemistry.[3][4]

Q3: Should I use simple or fractional distillation?

The choice between simple and fractional distillation depends on the boiling point difference between 2,3-dimethylbenzotrifluoride and its impurities.[5]

-

Simple Distillation: Suitable if the impurities are non-volatile (e.g., salts, polymers) or have boiling points that differ by at least 70 °C.[6]

-

Fractional Distillation: Necessary for separating components with closer boiling points (less than a 70 °C difference).[6][7] Given the likelihood of isomeric impurities with similar boiling points, fractional distillation is often the more appropriate choice.[5][7]

Q4: Is vacuum distillation necessary?

With an estimated boiling point below 200°C, atmospheric distillation is generally feasible. However, vacuum distillation is recommended if the compound shows signs of decomposition at its atmospheric boiling point.[6] It allows for distillation at a lower temperature, minimizing thermal degradation.

Troubleshooting Guide

This section provides solutions to common problems encountered during the distillation of 2,3-dimethylbenzotrifluoride.

| Problem | Potential Cause(s) | Troubleshooting Steps |

| Bumping / Uneven Boiling | - Superheating of the liquid. - Absence of boiling chips or magnetic stirring. | - Ensure adequate stirring or add fresh boiling chips to the distillation flask. |

| Flooding of the Fractionating Column | - Excessive heating rate, leading to a high vapor flow that obstructs the downward flow of the condensate.[8] | - Reduce the heating mantle temperature. - Ensure the column is properly insulated to maintain a consistent temperature gradient. |

| Poor Separation (Broad Boiling Point Range) | - Inefficient fractionating column (insufficient theoretical plates). - Distillation rate is too fast. | - Use a longer or more efficient fractionating column (e.g., Vigreux or packed column). - Slow down the distillation rate to approximately 1 drop per second.[9] |

| No Distillate Collection | - Thermometer bulb is incorrectly positioned. - Insufficient heating. - Leak in the system (especially under vacuum). | - Position the top of the thermometer bulb level with the bottom of the side arm of the distillation head.[9] - Increase the heating mantle temperature gradually. The bath should be 20-30°C higher than the boiling point.[6] - Check all joints for a secure seal. Use appropriate grease for vacuum distillations. |

| Product Discoloration | - Thermal decomposition of the product or impurities. | - Consider using vacuum distillation to lower the boiling temperature. - Ensure the crude material is free of strong acids or bases that could catalyze decomposition. |

Logical Flow for Troubleshooting Distillation Issues

Caption: Troubleshooting Decision Tree for Distillation.

Experimental Protocol: Fractional Distillation

This protocol outlines the steps for purifying crude 2,3-dimethylbenzotrifluoride using fractional distillation at atmospheric pressure.

Pre-Distillation Setup

-

Glassware Preparation: Ensure all glassware is clean and dry to prevent contamination.

-

Apparatus Assembly:

-

Set up a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.

-

The thermometer bulb should be positioned so the top of the bulb is level with the bottom of the side-arm leading to the condenser.[9]

-

Use a heating mantle with a stirrer for the distillation flask.

-

-

Crude Material Preparation:

-

Add the crude 2,3-dimethylbenzotrifluoride to the round-bottom flask. Do not fill the flask more than two-thirds full.

-

Add a magnetic stir bar or boiling chips to ensure smooth boiling.

-

Distillation Workflow

Caption: Fractional Distillation Workflow.

Step-by-Step Procedure

-

Heating: Begin gently heating the distillation flask while stirring.

-

Foreshot Collection: As the temperature rises, a low-boiling fraction (foreshor) may co-distill. This could include residual solvents. Collect this initial distillate in a separate receiving flask and set it aside.

-

Main Fraction Collection: The temperature should stabilize at the boiling point of 2,3-dimethylbenzotrifluoride. Once a steady temperature is observed and the distillate is clear, switch to a clean receiving flask to collect the main product fraction.[9]

-

Monitoring: Continuously monitor the temperature. A sharp drop in temperature indicates that the main product has finished distilling.

-

Shutdown: Stop the distillation before the flask boils to dryness to prevent the formation of potentially explosive peroxides and to avoid cracking the flask.[9]

-

Analysis: Analyze the purity of the collected fractions using appropriate analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Safety Considerations

-

Flammability: Benzotrifluorides are flammable liquids.[10][11][12] Keep away from ignition sources and use a well-ventilated fume hood.[11][12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Static Discharge: Ground and bond containers and receiving equipment to prevent static discharge.[12]

-

Inhalation: Avoid inhaling vapors. Benzotrifluorides can be toxic upon inhalation.[10]

-

Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

References

-

University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Distillation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7368, (Trifluoromethyl)benzene. Retrieved from [Link]

-

Wikipedia. (n.d.). Fractional distillation. Retrieved from [Link]

-

Separation Processes Class Notes. (n.d.). Advanced distillation techniques and troubleshooting. Retrieved from [Link]

- Google Patents. (n.d.). US4962246A - Process for the preparation of benzotrifluorides which are substituted by fluorine and optionally in addition by chlorine.

- Google Patents. (n.d.). CN103304420A - Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride.

-

DrugFuture. (n.d.). Benzotrifluoride. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 5.2C: Step-by-Step Procedures. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, March 5). 5.3: Fractional Distillation. Retrieved from [Link]

- European Patent Office. (n.d.). Process for preparing benzotrifluoride and its derivatives.

-

Thermo Fisher Scientific. (2025, October 30). Safety Data Sheet: 3-Fluorobenzotrifluoride. Retrieved from [Link]

-

Save My Exams. (2025, October 30). Crude Oil & Fractional Distillation (Edexcel IGCSE Chemistry): Revision Note. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Purification process of boron trifluoride by cryogenic distillation. Retrieved from [Link]

-

LookChem. (n.d.). 2,3-Dichlorobenzotrifluoride|54773-19-2. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. Retrieved from [Link]

-

Deepak Chem Tech Ltd. (2023, November 23). Safety Data Sheet: Benzotrifluoride. Retrieved from [Link]

- European Patent Office. (n.d.). EP 0150587 B1 - Preparation of chlorobenzotrifluoride compounds.

- Google Patents. (n.d.). US4532353A - Substituted benzotrifluoride compounds as chemical intermediates and a process for their preparation.

-

NIST. (n.d.). 2,3-Butanediol, 2,3-dimethyl-. Retrieved from [Link]

-

The Chemistry Blog. (n.d.). What is Fractional Distillation?. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 1,2,3-Benzotriazole. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]

-